molecular formula C16H14O B8082644 (E)-2-Acetylstilbene

(E)-2-Acetylstilbene

Cat. No.: B8082644
M. Wt: 222.28 g/mol
InChI Key: CVXNFZXOZQEBQD-VAWYXSNFSA-N
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Description

(E)-2-Acetylstilbene is an organic compound belonging to the stilbene family. It is characterized by the presence of a phenyl group attached to a trans-ethene backbone, with an acetyl group at the second position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-2-Acetylstilbene can be synthesized through several methods, including the Wittig reaction, Heck reaction, and aldol condensation. One common method involves the Wittig reaction, where benzaldehyde reacts with a phosphonium ylide to form the desired product under basic conditions. The reaction typically requires a solvent like tetrahydrofuran and a base such as sodium hydride.

Industrial Production Methods: In industrial settings, this compound is often produced via the Heck reaction, which involves the coupling of styrene with acetyl chloride in the presence of a palladium catalyst. This method is favored for its high yield and scalability.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Acetylstilbene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form stilbene oxide using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2-phenylethanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo electrophilic substitution reactions, where the phenyl ring is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products:

    Oxidation: Stilbene oxide.

    Reduction: 2-Phenylethanol.

    Substitution: Various substituted stilbenes depending on the electrophile used.

Scientific Research Applications

(E)-2-Acetylstilbene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a model compound in studies of molecular interactions and binding affinities.

    Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of dyes, optical brighteners, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-2-Acetylstilbene involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors and modulating their activity. The acetyl group plays a crucial role in its reactivity, facilitating interactions with enzymes and other proteins. The trans-ethene backbone allows for conjugation and electron delocalization, enhancing its stability and reactivity.

Comparison with Similar Compounds

    Stilbene: The parent compound, lacking the acetyl group.

    (E)-1,2-Diphenylethene: Similar structure but without the acetyl substitution.

    (E)-2-Methylstilbene: Contains a methyl group instead of an acetyl group.

Uniqueness: (E)-2-Acetylstilbene is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its utility in synthetic applications and its potential as a precursor for various biologically active compounds.

Properties

IUPAC Name

1-[2-[(E)-2-phenylethenyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXNFZXOZQEBQD-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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